N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-8-9-16(12-17(14)21)23-19(25)18(24)22-13-20(2,26)11-10-15-6-4-3-5-7-15/h3-9,12,26H,10-11,13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEPFZLYMTYRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(CCC2=CC=CC=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H23ClN2O3
- Molecular Weight : 374.9 g/mol
- CAS Number : 1286698-63-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is hypothesized to act as an enzyme inhibitor or receptor modulator, affecting cellular pathways and physiological responses.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Modulation : Interaction with specific receptors can modify signaling pathways, influencing cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related oxalamides can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antibacterial Activity
Recent studies have demonstrated that oxalamide derivatives possess antibacterial properties. The compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis has been noted, making it a candidate for further investigation as a novel antibacterial agent.
Case Studies
-
Anticancer Efficacy : A study conducted on several human tumor cell lines revealed that compounds structurally related to this compound showed a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 12.5 Apoptosis via caspase activation MCF7 (Breast) 8.0 Cell cycle arrest at G1 phase HeLa (Cervical) 15.0 Mitochondrial dysfunction -
Antibacterial Activity : In vitro studies have highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as an antibiotic.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of intermediates such as substituted phenylamines and hydroxyalkyl precursors. Key steps include coupling reactions under anhydrous conditions using catalysts like EDCI/HOBt for amide bond formation. Solvent systems (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane yields >90% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to verify aromatic protons (δ 6.8–7.4 ppm), amide carbonyls (δ 165–170 ppm), and hydroxy groups (broad peak δ 1.5–2.5 ppm).
- IR : Confirm N-H stretches (~3300 cm) and carbonyl vibrations (~1680 cm).
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~445.3 for [M+H]) .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients. Acceptance criteria: ≥95% purity.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmospheres (decomposition >200°C indicates suitability for high-temperature applications) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:
- Enzyme Assays : Use consistent substrate concentrations (e.g., ATP at 1 mM for kinase studies) and control for solvent effects (e.g., DMSO ≤0.1%).
- Cell-Based Studies : Validate cytotoxicity via MTT assays before attributing bioactivity. Cross-reference with SPR or ITC data to confirm binding affinities (e.g., K values in µM range) .
Q. What strategies are effective for elucidating the mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Employ affinity chromatography with immobilized compound analogs to pull down interacting proteins. Validate hits via Western blot or SILAC-based proteomics.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., inhibition of NF-κB or MAPK pathways).
- In Vivo Models : Dose-response studies in zebrafish or murine models to correlate pharmacokinetics (C, AUC) with efficacy .
Q. How can computational modeling enhance the design of derivatives with improved potency?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., PARP-1 or HDACs). Focus on hydrogen bonding with amide groups and hydrophobic interactions with chloro-methylphenyl moieties.
- QSAR Models : Train models on IC data from analogs to prioritize substituents (e.g., electron-withdrawing groups at the 3-chloro position enhance activity) .
Q. What experimental approaches address solubility challenges in aqueous systems?
- Methodological Answer :
- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based formulations to improve solubility (target: ≥1 mg/mL).
- Salt Formation : Screen with counterions (e.g., HCl or sodium citrate) under pH-controlled conditions.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in biological assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on metabolic stability?
- Methodological Answer : Variability often stems from species-specific cytochrome P450 activity. Conduct parallel studies in human liver microsomes (HLM) and rat hepatocytes. Use LC-MS/MS to quantify metabolites (e.g., hydroxylation at the hydroxy-2-methyl group). Adjust protocols with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
